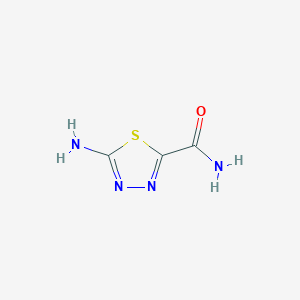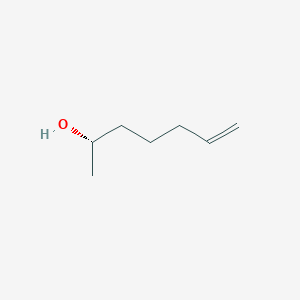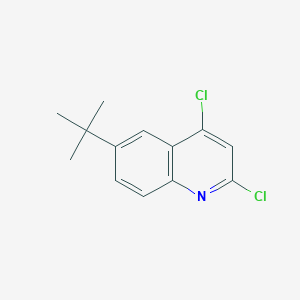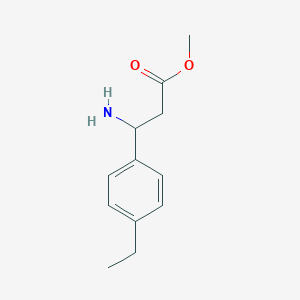
5-(1-Hydroxyethyl)-3-(3-trifluoroethyl)isoxazole
Übersicht
Beschreibung
5-(1-Hydroxyethyl)-3-(3-trifluoroethyl)isoxazole, also known as HET0016, is a potent and selective inhibitor of 20-HETE synthesis. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including cardiovascular research, cancer therapy, and drug development.
Wirkmechanismus
5-(1-Hydroxyethyl)-3-(3-trifluoroethyl)isoxazole inhibits the synthesis of 20-HETE by selectively targeting the enzyme cytochrome P450 4A (CYP4A), which is responsible for the production of 20-HETE. By inhibiting the production of 20-HETE, 5-(1-Hydroxyethyl)-3-(3-trifluoroethyl)isoxazole can modulate various physiological processes, including blood pressure regulation, angiogenesis, and cancer cell growth.
Biochemical and Physiological Effects:
5-(1-Hydroxyethyl)-3-(3-trifluoroethyl)isoxazole has been shown to have various biochemical and physiological effects. In animal studies, 5-(1-Hydroxyethyl)-3-(3-trifluoroethyl)isoxazole has been shown to lower blood pressure by inhibiting the vasoconstrictive effects of 20-HETE. 5-(1-Hydroxyethyl)-3-(3-trifluoroethyl)isoxazole has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation, by targeting the 20-HETE pathway. In cancer cells, 5-(1-Hydroxyethyl)-3-(3-trifluoroethyl)isoxazole has been shown to inhibit cell growth and induce apoptosis, or programmed cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-(1-Hydroxyethyl)-3-(3-trifluoroethyl)isoxazole is its selectivity towards CYP4A and its ability to inhibit the production of 20-HETE without affecting other cytochrome P450 enzymes. This selectivity makes 5-(1-Hydroxyethyl)-3-(3-trifluoroethyl)isoxazole a valuable tool for studying the physiological effects of 20-HETE in various biological systems. However, one of the limitations of 5-(1-Hydroxyethyl)-3-(3-trifluoroethyl)isoxazole is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research involving 5-(1-Hydroxyethyl)-3-(3-trifluoroethyl)isoxazole. One potential direction is the development of more potent and selective inhibitors of 20-HETE synthesis based on the structure of 5-(1-Hydroxyethyl)-3-(3-trifluoroethyl)isoxazole. Another direction is the investigation of the role of 20-HETE in various pathological conditions, including cancer, diabetes, and cardiovascular diseases. Finally, the development of novel drug delivery systems for 5-(1-Hydroxyethyl)-3-(3-trifluoroethyl)isoxazole could improve its solubility and bioavailability, making it a more effective therapeutic agent.
Wissenschaftliche Forschungsanwendungen
5-(1-Hydroxyethyl)-3-(3-trifluoroethyl)isoxazole has been extensively studied for its potential applications in various scientific fields. In cardiovascular research, 5-(1-Hydroxyethyl)-3-(3-trifluoroethyl)isoxazole has been shown to inhibit the production of 20-HETE, which is a potent vasoconstrictor and has been implicated in the pathogenesis of hypertension and other cardiovascular diseases. In cancer therapy, 5-(1-Hydroxyethyl)-3-(3-trifluoroethyl)isoxazole has been shown to inhibit the growth and proliferation of cancer cells by targeting the 20-HETE pathway. In drug development, 5-(1-Hydroxyethyl)-3-(3-trifluoroethyl)isoxazole has been used as a lead compound to develop more potent and selective inhibitors of 20-HETE synthesis.
Eigenschaften
IUPAC Name |
1-[3-[3-(trifluoromethyl)phenyl]-1,2-oxazol-5-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO2/c1-7(17)11-6-10(16-18-11)8-3-2-4-9(5-8)12(13,14)15/h2-7,17H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXEFDHOZDUDKFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=NO1)C2=CC(=CC=C2)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-Hydroxyethyl)-3-(3-trifluoroethyl)-isoxazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-acetamidophenyl)-2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B3295697.png)
![3-[(4-Fluorophenyl)-5-(2-bromoacetyl)]isoxazole](/img/structure/B3295723.png)





![5-Nitro-2-(((2-phenylthiazol-4-yl)methyl)thio)benzo[d]oxazole](/img/structure/B3295768.png)
![[6-(4-Ethylpiperazin-1-yl)pyridin-3-yl]methanamine](/img/structure/B3295771.png)


![[6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine](/img/structure/B3295802.png)

